molecular formula C19H13F2N5O2 B13365095 1-[4-(difluoromethoxy)phenyl]-N-(5-quinolinyl)-1H-1,2,4-triazole-3-carboxamide

1-[4-(difluoromethoxy)phenyl]-N-(5-quinolinyl)-1H-1,2,4-triazole-3-carboxamide

Cat. No.: B13365095
M. Wt: 381.3 g/mol
InChI Key: QCACDIKPJZRDJE-UHFFFAOYSA-N
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Description

1-[4-(difluoromethoxy)phenyl]-N-(5-quinolinyl)-1H-1,2,4-triazole-3-carboxamide is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a difluoromethoxy group, a quinolinyl group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(difluoromethoxy)phenyl]-N-(5-quinolinyl)-1H-1,2,4-triazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the difluoromethoxyphenyl intermediate: This step involves the reaction of a suitable phenol derivative with a difluoromethylating agent under basic conditions.

    Quinolinyl group introduction: The intermediate is then reacted with a quinoline derivative through a nucleophilic substitution reaction.

    Triazole ring formation: The final step involves the cyclization of the intermediate with a suitable azide source to form the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

1-[4-(difluoromethoxy)phenyl]-N-(5-quinolinyl)-1H-1,2,4-triazole-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

1-[4-(difluoromethoxy)phenyl]-N-(5-quinolinyl)-1H-1,2,4-triazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(difluoromethoxy)phenyl]-N-(5-quinolinyl)-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(difluoromethoxy)phenyl]-5-ethyl-N-(5-quinolinyl)-1H-1,2,3-triazole-4-carboxamide
  • 1-[4-(difluoromethoxy)phenyl]-5-methyl-N-(5-quinolinyl)-1H-1,2,3-triazole-4-carboxamide

Uniqueness

1-[4-(difluoromethoxy)phenyl]-N-(5-quinolinyl)-1H-1,2,4-triazole-3-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its difluoromethoxy group enhances its stability and lipophilicity, while the quinolinyl and triazole rings contribute to its potential biological activity.

This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines.

Properties

Molecular Formula

C19H13F2N5O2

Molecular Weight

381.3 g/mol

IUPAC Name

1-[4-(difluoromethoxy)phenyl]-N-quinolin-5-yl-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C19H13F2N5O2/c20-19(21)28-13-8-6-12(7-9-13)26-11-23-17(25-26)18(27)24-16-5-1-4-15-14(16)3-2-10-22-15/h1-11,19H,(H,24,27)

InChI Key

QCACDIKPJZRDJE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC=N2)C(=C1)NC(=O)C3=NN(C=N3)C4=CC=C(C=C4)OC(F)F

Origin of Product

United States

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